molecular formula C12H19N3O2 B14359239 3-Butoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile CAS No. 90279-88-2

3-Butoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile

Cat. No.: B14359239
CAS No.: 90279-88-2
M. Wt: 237.30 g/mol
InChI Key: LCIZLIOZUBQRJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile is a chemical compound with a complex structure that includes a butoxy group, a piperazine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a butoxy-substituted alkene with piperazine and a nitrile-containing reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents. For example, oxidation reactions may be performed at elevated temperatures in aqueous or organic solvents, while reduction reactions often require anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

3-Butoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Butoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile
  • 3-Butoxy-2-(morpholine-1-carbonyl)prop-2-enenitrile
  • 3-Butoxy-2-(piperidine-1-carbonyl)prop-2-enenitrile

Uniqueness

3-Butoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

90279-88-2

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

3-butoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile

InChI

InChI=1S/C12H19N3O2/c1-2-3-8-17-10-11(9-13)12(16)15-6-4-14-5-7-15/h10,14H,2-8H2,1H3

InChI Key

LCIZLIOZUBQRJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC=C(C#N)C(=O)N1CCNCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.